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molecular formula C9H6N2O B1616541 1,2-Benzisoxazole-3-acetonitrile CAS No. 50471-17-5

1,2-Benzisoxazole-3-acetonitrile

Cat. No. B1616541
M. Wt: 158.16 g/mol
InChI Key: KQSZMYURDCQPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948928

Procedure details

A mixture of 1,2-benzisoxazole-3-acetonitrile (1.6 g), ethylenediamine (0.7 g) and carbon disulfide (0.2 ml) was heated at 130° to 150°C for 0.5 hour and then allowed to stand at room temperature overnight. to the reaction mixture was added chloroform and the insoluble substance was filtered off. The filtrate was subjected to silica gel column chromatography and eluted with 10 to 20 % methanol-chloroform. The eluates were collected and treated with ethanolic hydrochloric acid to give the hydrochloride. The product was treated with charcoal and then recrystallized from ethanol to give the desired compound (0.4 g). m.p. 223° to 228°C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][C:11]#[N:12])=[N:2]1.[CH2:13](N)[CH2:14][NH2:15].C(=S)=S.C(Cl)(Cl)[Cl:21]>>[ClH:21].[NH:12]1[CH2:13][CH2:14][N:15]=[C:11]1[CH2:10][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:1][N:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)CC#N
Name
Quantity
0.7 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 130° to 150°C for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
WASH
Type
WASH
Details
eluted with 10 to 20 % methanol-chloroform
CUSTOM
Type
CUSTOM
Details
The eluates were collected
ADDITION
Type
ADDITION
Details
treated with ethanolic hydrochloric acid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1C(=NCC1)CC1=NOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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